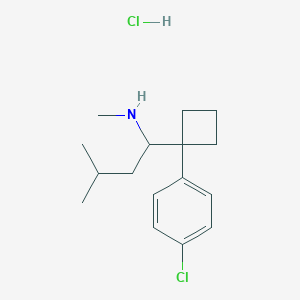

Desmethylsibutramine hydrochloride

Description

Chemical Demethylation Approaches from Sibutramine (B127822)

The conversion of sibutramine, a tertiary amine, to desmethylsibutramine (B128398) requires the chemical removal of one N-methyl group. Direct N-demethylation of tertiary amines can be challenging and may result in low yields or decomposition. A viable and controlled chemical strategy involves a two-step process. One common approach is the Von Braun reaction, though its harsh conditions can lead to product decomposition. nih.gov

A more successful method involves the formation of an N-formyl intermediate. Sibutramine can be reacted with a formylating agent, followed by hydrolysis of the resulting N-formyl-N-desmethylsibutramine intermediate. This hydrolysis, typically carried out under basic conditions, for instance with potassium hydroxide (B78521) in ethanol, cleaves the formyl group to yield the secondary amine, desmethylsibutramine. nih.gov The resulting free base is then treated with hydrochloric acid to produce the stable hydrochloride salt.

Biotransformation Techniques for Desmethylsibutramine Hydrochloride Production

In biological systems, Desmethylsibutramine (also referred to as metabolite M1) is the primary active metabolite formed from the administration of sibutramine. wikipedia.orgualberta.caresearchgate.net This transformation occurs predominantly in the liver through an N-demethylation reaction mediated by the cytochrome P450 (CYP) enzyme system. ualberta.capatsnap.com

Several CYP isoforms are involved in this metabolic pathway. Studies using human liver microsomes have identified CYP2B6 as a key enzyme in the conversion of sibutramine to desmethylsibutramine. patsnap.com Other isoforms, including CYP3A4 and CYP2C19, also contribute to this N-demethylation, although potentially to a lesser extent. patsnap.com The process is enantioselective, with studies indicating that S-sibutramine may be metabolized more rapidly than R-sibutramine by certain enzymes. patsnap.com This biotransformation is the principal source of desmethylsibutramine's pharmacological activity following oral administration of sibutramine.

| Enzyme Family | Specific Isoform | Role in Desmethylsibutramine Production |

| Cytochrome P450 | CYP2B6 | Primary enzyme responsible for N-demethylation of sibutramine to desmethylsibutramine. patsnap.com |

| Cytochrome P450 | CYP3A4 | Contributes to the N-demethylation of sibutramine. patsnap.com |

| Cytochrome P450 | CYP2C19 | Exhibits catalytic activity in the formation of desmethylsibutramine, with a preference for the S-enantiomer of sibutramine. patsnap.com |

Stereoselective Synthesis of this compound Enantiomers

The enantiomers of desmethylsibutramine exhibit different pharmacological potencies, making their stereoselective synthesis a significant area of chemical research. nih.gov Asymmetric synthesis provides a route to enantiopure forms, typically employing chiral auxiliaries to control the stereochemical outcome of key reaction steps. A logical synthetic sequence involves the elaboration of a cyclobutane (B1203170) core, introduction of the isobutyl side chain, and stereocontrolled formation of the amine center.

A key starting material for the synthesis is 1-(4-chlorophenyl)-1-cyclobutanecarbonitrile. newdrugapprovals.orgsigmaaldrich.com A robust strategy does not directly reduce this nitrile, but instead uses it to construct a ketone intermediate. This ketone is then used to form a chiral sulfinimine, and the crucial stereocenter is established by the diastereoselective reduction of this imine's C=N double bond. This reduction, often achieved with hydride reagents like sodium borohydride, is directed by the chiral sulfinyl group, leading to the formation of a single diastereomer of the protected amine. researchgate.net Subsequent removal of the chiral auxiliary yields the enantiomerically enriched desmethylsibutramine.

To introduce chirality into the molecule, an achiral ketone precursor is condensed with an enantiopure primary sulfinamide, such as (R)- or (S)-tert-butanesulfinamide (Ellman's auxiliary). nih.gov This reaction, typically catalyzed by a mild Lewis acid like titanium(IV) ethoxide (Ti(OEt)₄), forms a chiral N-sulfinyl imine (or sulfinimine). uea.ac.ukresearchgate.net The sulfinyl group acts as a powerful chiral director, influencing the facial selectivity of subsequent nucleophilic additions or reductions to the C=N bond. researchgate.net This method is a cornerstone of modern asymmetric amine synthesis due to its reliability and the high diastereoselectivities achieved. nih.gov

The synthesis of the required ketone intermediate begins with the nitrile, 1-(4-chlorophenyl)-1-cyclobutanecarbonitrile. psu.edu The isobutyl side-chain is introduced via a Grignard reaction. organic-chemistry.org Specifically, the nitrile is treated with isobutylmagnesium bromide. newdrugapprovals.org The Grignard reagent adds across the carbon-nitrogen triple bond to form a metalloimine intermediate. masterorganicchemistry.com Subsequent acidic workup hydrolyzes this intermediate, yielding the ketone, (1-(4-chlorophenyl)cyclobutyl)(isobutyl)ketone. newdrugapprovals.orgmasterorganicchemistry.com This ketone serves as the direct precursor for the chiral sulfinimine formation described previously. This sequence allows for the modular construction of the carbon skeleton before the critical stereocenter is established.

Chemical Reaction Analysis and Analog Synthesis

The synthesis of desmethylsibutramine and its analogs hinges on several key chemical transformations. The Grignard addition to a nitrile to form a ketone is a classic and effective method for carbon-carbon bond formation. masterorganicchemistry.com The core of the asymmetric approach lies in the use of chiral N-tert-butanesulfinyl imines, which allow for highly diastereoselective reductions to create chiral primary amines. researchgate.net

This synthetic framework is adaptable for the creation of various analogs. By substituting the Grignard reagent, the nature of the side chain can be altered. For instance, using different alkyl or benzyl (B1604629) magnesium halides would lead to compounds such as homosibutramine (B3061310) or benzylsibutramine, respectively. patsnap.com Similarly, modifications to the aromatic ring of the starting nitrile, such as altering the halogen substituent, would produce other structural analogs like chlorosibutramine. patsnap.com This modularity allows for systematic exploration of the structure-activity relationship of this class of compounds.

Structure

3D Structure of Parent

Propriétés

IUPAC Name |

1-[1-(4-chlorophenyl)cyclobutyl]-N,3-dimethylbutan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24ClN.ClH/c1-12(2)11-15(18-3)16(9-4-10-16)13-5-7-14(17)8-6-13;/h5-8,12,15,18H,4,9-11H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUVFHVJVFLFXPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C1(CCC1)C2=CC=C(C=C2)Cl)NC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84467-94-7 | |

| Record name | Desmethylsibutramine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84467-94-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Desmethylsibutramine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084467947 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DESMETHYLSIBUTRAMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L01HKI9MTT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis and Derivatization Methodologies for Desmethylsibutramine Hydrochloride

Chemical Reaction Analysis and Analog Synthesis

N-Demethylation Pathways

Desmethylsibutramine (B128398), also known as N-monodesmethylsibutramine (M1), is the primary N-demethylated metabolite of sibutramine (B127822). nih.gov The principal pathway for its formation is the metabolic N-demethylation of the parent compound, sibutramine. This process involves the removal of one of the two methyl groups from the tertiary amine of sibutramine, converting it into a secondary amine, which is characteristic of desmethylsibutramine. nih.govrsc.org This metabolic conversion is a critical step, as desmethylsibutramine and the subsequent N,N-didesmethylated metabolite (M2) are more potent inhibitors of monoamine reuptake than sibutramine itself. nih.govwikipedia.org Synthetic routes have also been developed to produce desmethylsibutramine as a reference standard for analytical and research purposes. rsc.orgnih.gov

Enzymatic Oxidation

The N-demethylation of sibutramine to desmethylsibutramine is an oxidative process catalyzed by specific enzymes within the cytochrome P-450 (CYP) superfamily in the liver. nih.gov Several CYP isoforms have been identified as being responsible for this metabolic reaction.

Key Research Findings:

CYP Isoform Involvement : Studies using human liver microsomes and recombinant CYP isoforms have shown that CYP3A4 and CYP3A5 are involved in the formation of desmethylsibutramine (M1) from sibutramine. nih.gov CYP2B6 and CYP2C19 are also capable of catalyzing this reaction. nih.gov

Stereoselectivity : The metabolism of sibutramine, which is administered as a racemic mixture of R- and S-enantiomers, exhibits stereoselectivity. CYP2C19 and CYP3A5 show a catalytic preference for converting S-sibutramine to S-desmethylsibutramine. nih.gov In contrast, CYP2B6 and CYP3A4 demonstrate little to no stereoselectivity in this specific metabolic step. nih.gov However, the subsequent metabolism of desmethylsibutramine to its own metabolites shows significant enantioselectivity, with the S-enantiomer of desmethylsibutramine being more rapidly metabolized. nih.gov

Table 1: Cytochrome P-450 (CYP) Isoform Involvement in Desmethylsibutramine Formation

| CYP Isoform | Role in Desmethylsibutramine (M1) Formation | Stereoselectivity (Preference for Sibutramine Enantiomer) |

|---|---|---|

| CYP3A4 | Catalyzes formation of M1 nih.gov | Little to no stereoselectivity nih.gov |

| CYP3A5 | Catalyzes formation of M1 nih.gov | Prefers S-enantiomer nih.gov |

| CYP2B6 | Catalyzes formation of M1 nih.gov | Little to no stereoselectivity nih.gov |

| CYP2C19 | Catalyzes formation of M1 nih.gov | Prefers S-enantiomer nih.gov |

Oxidation and Reduction Reactions

Beyond the initial enzymatic oxidation that forms desmethylsibutramine, the compound can undergo further oxidative reactions. The most significant of these is hydroxylation, where a hydroxyl group is added to the molecule.

Hydroxylation : Desmethylsibutramine (M1) is further metabolized through hydroxylation to form hydroxyl M1 (HM1). nih.gov This reaction is another step in the metabolic cascade of sibutramine. The formation of hydroxylated metabolites is also highly enantioselective, with a preferential metabolism of the S-enantiomers over the R-enantiomers. nih.gov

General Oxidation Principles : Chemical oxidation can be initiated by reactive species in a process known as autoxidation. nih.gov This involves the reaction of the substrate with molecular oxygen, often in a radical chain reaction that can be catalyzed by trace metal impurities. nih.govnih.gov While specific studies on the non-enzymatic oxidation of desmethylsibutramine are not detailed in the provided results, these general principles of redox chemistry are fundamental to understanding potential degradation pathways. Reduction-oxidation (redox) reactions are vital for maintaining cellular functions and involve the transfer of electrons between molecules. nih.gov

Halogenation and Alkylation for Structure-Activity Relationship Studies

Modifications to the desmethylsibutramine structure through halogenation and alkylation have been explored, primarily in the context of identifying analogues sold as dietary supplements and understanding structure-activity relationships (SAR). SAR studies investigate how the chemical structure of a compound relates to its biological activity.

Alkylation : An N-ethyl derivative of desmethylsibutramine has been identified, representing an alkylation of the secondary amine. wikipedia.org This modification involves replacing the hydrogen on the nitrogen atom with an ethyl group.

Halogenation : A 3,4-dichloro derivative has also been noted. wikipedia.org This involves adding two chlorine atoms to the phenyl ring of the molecule, representing a significant halogenation modification.

Enantiomer Activity (SAR) : The biological activity of desmethylsibutramine is highly dependent on its stereochemistry. Studies comparing the R(+) and S(-) enantiomers found that the R-enantiomer was significantly more potent as an anorexic agent. nih.gov Both enantiomers were more potent than sibutramine itself at inhibiting the reuptake of norepinephrine (B1679862) and dopamine (B1211576). nih.gov This enantioselective activity is a key aspect of its structure-activity relationship. nih.gov

Table 2: In Vitro Inhibitory Activity (IC50) of Desmethylsibutramine Enantiomers

| Compound | Norepinephrine Uptake Inhibition (IC50) | Dopamine Uptake Inhibition (IC50) | Serotonin (B10506) Uptake Inhibition (IC50) |

|---|---|---|---|

| (R)-Desmethylsibutramine | More potent than (S)-enantiomer nih.gov | More potent than (S)-enantiomer nih.gov | Less potent than for norepinephrine and dopamine nih.gov |

| (S)-Desmethylsibutramine | Less potent than (R)-enantiomer nih.gov | Less potent than (R)-enantiomer nih.gov | Less potent than for norepinephrine and dopamine nih.gov |

Absolute IC50 values were not specified in the provided search result, but the relative potencies were described. nih.gov

Neuropharmacological Mechanisms of Desmethylsibutramine Hydrochloride

Monoamine Neurotransmitter Reuptake Inhibition

Desmethylsibutramine (B128398) hydrochloride functions as a monoamine reuptake inhibitor, targeting the transport proteins responsible for clearing norepinephrine (B1679862), serotonin (B10506), and dopamine (B1211576) from the synaptic cleft. drugbank.comdrugbank.com By blocking these transporters, it increases the extracellular concentration of these neurotransmitters, thereby enhancing their signaling. This action is central to its pharmacological effects. The compound's affinity for these transporters varies, showing a preferential inhibition of norepinephrine and serotonin reuptake over dopamine.

Norepinephrine Transporter (NET) Inhibition

Desmethylsibutramine is a potent inhibitor of the norepinephrine transporter (NET). nih.gov The inhibition of NET blocks the reuptake of norepinephrine from the synapse back into the presynaptic neuron, leading to an accumulation of norepinephrine in the synaptic cleft. This enhanced noradrenergic neurotransmission is a key component of the compound's mechanism of action. Studies have consistently shown that desmethylsibutramine and its related metabolites have a high affinity for NET. nih.gov

Dopamine Transporter (DAT) Inhibition

Desmethylsibutramine exhibits its weakest inhibitory action on the dopamine transporter (DAT) compared to NET and SERT. nih.gov While there is a measurable inhibition of dopamine reuptake, the potency is significantly lower. This suggests that at therapeutic concentrations, the dopaminergic effects of desmethylsibutramine are less pronounced than its noradrenergic and serotonergic effects. Research indicates that the potency for DAT inhibition is roughly three-fold lower than for NET and SERT. drugbank.com

Comparative Potency of Enantiomers on Neurotransmitter Reuptake

Desmethylsibutramine is a chiral molecule and exists as two distinct enantiomers: (R)-(+)-desmethylsibutramine and (S)-(-)-desmethylsibutramine. Research has demonstrated a clear enantioselective difference in their pharmacological activity, with one enantiomer being significantly more potent in its interaction with monoamine transporters. nih.gov

A pivotal study by Glick et al. (2000) determined the in vitro inhibitory potency (IC50) of each enantiomer on the reuptake of norepinephrine, serotonin, and dopamine. The findings from this study established the superior potency of the (R)-enantiomer. nih.gov

(R)-(+)-Desmethylsibutramine Hydrochloride Effects

The (R)-(+)-enantiomer of desmethylsibutramine is the more pharmacologically active of the two. nih.gov It demonstrates a significantly higher potency for inhibiting the reuptake of norepinephrine, serotonin, and dopamine compared to the (S)-enantiomer. nih.gov This stereoselectivity means that the (R)-enantiomer is the primary driver of the monoamine reuptake inhibition observed with the racemic mixture of desmethylsibutramine. nih.gov

(S)-(-)-Desmethylsibutramine Hydrochloride Effects

The table below summarizes the comparative potency of the enantiomers based on the findings of Glick et al. (2000).

| Compound | Target Transporter | In Vitro Inhibitory Potency (IC50) |

| (R)-(+)-Desmethylsibutramine | Norepinephrine Transporter (NET) | More Potent |

| Serotonin Transporter (SERT) | More Potent | |

| Dopamine Transporter (DAT) | More Potent | |

| (S)-(-)-Desmethylsibutramine | Norepinephrine Transporter (NET) | Less Potent |

| Serotonin Transporter (SERT) | Less Potent | |

| Dopamine Transporter (DAT) | Less Potent |

Impact on Neuropeptide Release and Energy Homeostasis

Desmethylsibutramine hydrochloride plays a significant role in the regulation of energy homeostasis, a process largely governed by the intricate balance of neuropeptide signaling in the hypothalamus. Its mechanism of action involves the modulation of both anorexigenic (appetite-suppressing) and orexigenic (appetite-stimulating) neuropeptides.

Research on sibutramine (B127822) and its active metabolites has shown an increase in the release of anorexigenic neuropeptides. nih.gov Specifically, it enhances the activity of proopiomelanocortin (POMC) and cocaine- and amphetamine-regulated transcript (CART) neurons. nih.gov This leads to a greater secretion of α-melanocyte-stimulating hormone (α-MSH) and corticotropin-releasing hormone (CRH). nih.gov Concurrently, this compound inhibits the release of orexigenic neuropeptides. nih.gov It suppresses the activity of neuropeptide Y (NPY) and agouti-related peptide (AgRP) neurons, leading to a reduction in the secretion of these appetite-stimulating molecules. nih.gov

This dual action on neuropeptide systems contributes significantly to a state of negative energy balance, promoting satiety and reducing food intake. Furthermore, by influencing these pathways, desmethylsibutramine can also impact energy expenditure. The activation of melanocortin 4 receptors (MC4R) by α-MSH can prevent the typical decrease in basal energy expenditure that accompanies weight loss. nih.gov

Receptor Binding Profiles and Affinities

This compound's primary targets are the monoamine transporters. However, its affinity for various postsynaptic receptors is also a critical aspect of its neuropharmacological profile, as this can determine potential side effects.

The primary pharmacological activity of desmethylsibutramine is the inhibition of norepinephrine (NE) and serotonin (5-HT) reuptake, and to a lesser extent, dopamine (DA) reuptake. ontosight.ainih.gov The enantiomers of desmethylsibutramine exhibit different potencies in inhibiting the uptake of these monoamines.

| Compound | Norepinephrine Uptake Inhibition (IC50) | Serotonin Uptake Inhibition (IC50) | Dopamine Uptake Inhibition (IC50) |

|---|---|---|---|

| (R)-desmethylsibutramine | Data not available in provided sources | Data not available in provided sources | Data not available in provided sources |

| (S)-desmethylsibutramine | Data not available in provided sources | Data not available in provided sources | Data not available in provided sources |

IC50 values represent the concentration of the compound required to inhibit 50% of the monoamine uptake. Lower values indicate greater potency. Data on the specific IC50 values for the enantiomers of desmethylsibutramine were not available in the provided search results, though it is established that they are potent inhibitors of norepinephrine and serotonin uptake.

Beyond its high affinity for monoamine transporters, research indicates that desmethylsibutramine has a low affinity for a wide array of other neurotransmitter receptors. Studies on sibutramine and its metabolites have shown no significant binding to serotoninergic (5-HT1, 5-HT1A, 5-HT1B, 5-HT2A, 5-HT2C), adrenergic (α1, α2, β1, β3), or dopaminergic (D1, D2) postsynaptic receptors. nih.gov This low affinity for other receptors suggests that the direct effects of desmethylsibutramine are primarily mediated through its actions as a reuptake inhibitor. nih.gov

Pharmacokinetic and Biotransformation Research of Desmethylsibutramine Hydrochloride

Absorption and Distribution Studies

Desmethylsibutramine (B128398) is formed following the oral administration of its parent compound, sibutramine (B127822). The absorption of sibutramine is rapid, with at least 77% of a single oral dose being absorbed from the gastrointestinal tract. nih.gov While peak plasma concentrations of the parent drug typically occur within 1 to 2 hours, the active metabolites, including desmethylsibutramine (M1) and didesmethylsibutramine (B18375) (M2), appear in plasma later, with their peak concentrations observed approximately 3 to 4 hours after administration. jianbeibio.com

The presence of food can influence the absorption kinetics. Research conducted on healthy subjects demonstrated that the administration of sibutramine with a high-fat meal significantly increased the area under the curve (AUC) and the maximum concentration (Cmax) of desmethylsibutramine. ualberta.caresearchgate.net However, the time to reach maximum concentration (Tmax) for desmethylsibutramine was delayed by 2 to 4 hours under fed conditions compared to fasting conditions. ualberta.caresearchgate.net

Following absorption and formation, the distribution of sibutramine and its metabolites is extensive. The parent compound exhibits a large volume of distribution, suggesting significant penetration into various tissues, including the ability to cross the blood-brain barrier. jianbeibio.com As a direct metabolite, desmethylsibutramine follows this distribution pattern.

| Parameter | Fasting Conditions | Fed Conditions (High-Fat Meal) | Reference |

| Desmethylsibutramine (M1) Cmax | Lower | Significantly Increased | ualberta.caresearchgate.net |

| Desmethylsibutramine (M1) AUC | Lower | Significantly Increased | ualberta.caresearchgate.net |

| Desmethylsibutramine (M1) Tmax | Shorter | Delayed by 2-4 hours | ualberta.caresearchgate.net |

Metabolic Pathways and Metabolite Identification

Desmethylsibutramine (also known as norsibutramine or M1) is the initial and a pharmacologically active metabolite of sibutramine. ualberta.cawikipedia.org Its formation is the first step in a cascade of metabolic transformations.

The biotransformation of sibutramine into its active metabolites is primarily conducted by the cytochrome P450 (CYP) enzyme system in the liver. nih.gov Extensive research using human liver microsomes (HLMs) has identified CYP2B6 as the principal enzyme responsible for the N-demethylation of sibutramine to form desmethylsibutramine (M1). wikipedia.orgnih.gov

Further studies have shown that CYP2B6 also plays the primary role in the subsequent conversion of desmethylsibutramine into didesmethylsibutramine (M2). wikipedia.orgnih.gov While earlier reports suggested a significant role for CYP3A4, more recent and detailed analyses, including chemical inhibition studies and correlation analyses, have confirmed the predominant role of CYP2B6. ualberta.canih.gov For instance, known inhibitors of CYP2B6, such as clopidogrel (B1663587) and ticlopidine, were found to significantly inhibit the formation of both M1 and M2. nih.gov

Although CYP2B6 is the main catalyst, other isoforms like CYP2C19 and CYP3A4 may contribute to the formation of desmethylsibutramine to a lesser degree, particularly at higher substrate concentrations. nih.gov The kinetics of M1 formation from sibutramine have been shown to fit a two-enzyme model, with the high-affinity component corresponding to the activity of CYP2B6. nih.gov

| Enzyme | Role in Desmethylsibutramine (M1) Formation | Role in Didesmethylsibutramine (M2) Formation | Reference |

| CYP2B6 | Primary catalyst | Primary catalyst | wikipedia.orgnih.gov |

| CYP3A4 | Minor contributor | - | ualberta.canih.gov |

| CYP2C19 | Minor contributor | - | nih.gov |

| CYP3A5 | Minor contributor | - | nih.gov |

Desmethylsibutramine is not the final active compound in the metabolic chain. It serves as a substrate for a second N-demethylation reaction, which results in the formation of another active metabolite, didesmethylsibutramine (DDMS, M2). ualberta.cawikipedia.org This transformation is also predominantly catalyzed by the CYP2B6 enzyme. wikipedia.orgnih.gov

Following the formation of the primary (M1) and secondary (M2) amine metabolites, these active compounds undergo further biotransformation. This subsequent phase of metabolism involves hydroxylation, followed by conjugation, to produce pharmacologically inactive metabolites, which have been designated as M5 and M6. nih.gov

The final step in the metabolic processing of desmethylsibutramine and its successor, didesmethylsibutramine, is their conversion into inactive compounds to facilitate excretion. nih.gov This is achieved through Phase II metabolic reactions, specifically hydroxylation and subsequent conjugation. nih.gov These conjugation pathways attach polar molecules to the hydroxylated metabolites, creating compounds (M5 and M6) that are more water-soluble and thus more readily eliminated from the body. nih.govnih.gov

Elimination and Excretion Research

The elimination of desmethylsibutramine is intrinsically linked to its metabolic conversion. The primary route of elimination for the active metabolites, desmethylsibutramine (M1) and didesmethylsibutramine (M2), is hepatic metabolism into the inactive hydroxylated and conjugated metabolites (M5 and M6). nih.gov

These inactive and water-soluble end-products are then primarily excreted from the body via the kidneys. nih.gov Studies involving radiolabeled sibutramine showed that over a 15-day collection period, approximately 85% of the administered dose was recovered in urine and feces, with the vast majority (77%) being excreted in the urine. nih.gov Both desmethylsibutramine and didesmethylsibutramine are characterized by long elimination half-lives. longdom.org

Bioequivalence and Pharmacokinetic Analysis in Research Models

Numerous bioequivalence studies have been performed to compare different formulations containing sibutramine. longdom.orgnih.gov These studies are fundamental in the development of generic drug products and rely on the precise measurement of the parent drug and its key active metabolites, desmethylsibutramine (DSB) and didesmethylsibutramine (DDSB), in biological fluids. nih.govdovepress.com

A highly sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the standard for quantifying these compounds in human plasma. longdom.orgnih.govnih.gov In a typical bioequivalence study, healthy volunteers are administered different formulations, and blood samples are collected over time to determine key pharmacokinetic parameters. nih.gov These parameters include the maximum plasma concentration (Cmax), time to reach Cmax (Tmax), and the total drug exposure over time (Area Under the Curve, AUC). nih.gov

For example, one validated LC-MS/MS method demonstrated a linear concentration range for quantification of 10.0–10,000.0 pg/mL for desmethylsibutramine in human plasma. nih.gov This method was successfully applied in a bioequivalence study involving 40 healthy human volunteers, demonstrating its robustness for pharmacokinetic analysis. nih.gov Such studies confirm that the rate and extent of absorption of the active metabolites from a test formulation are equivalent to those of a reference formulation, ensuring comparable in-vivo performance. nih.govdovepress.com

| Pharmacokinetic Parameter | Description | Method of Analysis | Reference |

| Cmax | Maximum (or peak) plasma concentration | Non-compartmental analysis | nih.gov |

| Tmax | Time at which Cmax is observed | Non-compartmental analysis | nih.gov |

| AUC (0-t) | Area under the plasma concentration-time curve from time 0 to the last measurable concentration | Non-compartmental analysis | nih.gov |

| AUC (0-∞) | Area under the plasma concentration-time curve from time 0 extrapolated to infinity | Non-compartmental analysis | nih.gov |

| t1/2 | Elimination half-life | Non-compartmental analysis | nih.gov |

Preclinical Pharmacological and Efficacy Investigations

Anorexic Effects in Animal Models

The primary therapeutic interest in desmethylsibutramine (B128398) stems from its potential to reduce body weight, largely attributed to its anorexic effects. nih.gov Animal models have been instrumental in demonstrating and characterizing this property. nih.gov The weight-reducing effects of sibutramine (B127822) are significantly credited to its active metabolites, N-desmethylsibutramine and N-didesmethylsibutramine, rather than the parent compound itself. nih.gov The mechanism is believed to involve a reduction in energy intake by promoting satiety and decreasing hunger. electronicsandbooks.com

Studies in rat models have confirmed the food intake-reducing properties of desmethylsibutramine. nih.gov A notable investigation assessed the effects of the R(+)- and S(-)-enantiomers of desmethylsibutramine, revealing that the enantiomers have different potencies. nih.gov

The research demonstrated that both (R)-desmethylsibutramine and its counterpart (R)-didesmethylsibutramine led to a decrease in food intake. nih.gov These effects were observed at a time point (24-42 hours post-treatment) when locomotor activity was not affected, suggesting a specific action on appetite regulation. nih.gov The (R)-enantiomers of both desmethylsibutramine and didesmethylsibutramine (B18375) exhibited significantly greater anorexic effects compared to their respective (S)-enantiomers and the racemic sibutramine. nih.gov

Table 1: Comparative Anorexic Effects of Desmethylsibutramine Enantiomers in Rats

| Compound | Effect on Food Intake | Relative Potency |

|---|---|---|

| (R)-Desmethylsibutramine | Decreased | More potent than (S)-enantiomer and sibutramine. nih.gov |

| (S)-Desmethylsibutramine | Less pronounced decrease | Less potent than (R)-enantiomer. nih.gov |

This table is based on findings from enantioselective behavioral studies in rats. nih.gov

The impact of desmethylsibutramine on locomotor activity has also been evaluated, as this can be a confounding factor in food intake studies. nih.gov Research indicates that the enantiomers of desmethylsibutramine increase locomotor activity, which is considered a dopamine-dependent behavior. nih.gov

Similar to the anorexic effects, the (R)-enantiomers were found to be more potent in increasing locomotor activity than the (S)-enantiomers and racemic sibutramine. nih.gov However, a key finding was the ability to dissociate the anorexic and locomotor effects. The reduction in food intake was evident at a time when the impact on locomotor activity had subsided, indicating that the anorexic effect is not merely a consequence of generalized motor stimulation. nih.gov

Table 2: Impact of Desmethylsibutramine Enantiomers on Locomotor Activity in Rats

| Compound | Effect on Locomotor Activity | Potency Comparison |

|---|---|---|

| (R)-Desmethylsibutramine | Increased | More potent than (S)-enantiomer and sibutramine. nih.gov |

| (S)-Desmethylsibutramine | Increased | Less potent than (R)-enantiomer. nih.gov |

This table summarizes data from a study comparing the effects of sibutramine metabolites on locomotor activity. nih.gov

Antidepressant Effects in Animal Models

Given that the parent compound, sibutramine, was initially developed as an antidepressant, its metabolites have also been investigated for similar properties. nih.gov Desmethylsibutramine is an inhibitor of the norepinephrine (B1679862) transporter (NET) and the serotonin (B10506) transporter (SERT), a mechanism of action consistent with many antidepressant medications. medchemexpress.com

Animal models, such as the Porsolt swim test in rats, have been used to assess antidepressant-like activity. nih.gov In this test, a reduction in immobility time is interpreted as an antidepressant effect. nih.gov Studies have shown that the enantiomers of desmethylsibutramine reduce this immobility time. nih.gov The (R)-enantiomers were again more potent than the (S)-enantiomers and racemic sibutramine in this assay. nih.gov The findings suggest that desmethylsibutramine and its related metabolites may possess effective antidepressant properties. nih.gov

Studies on Thermogenic Effects and Energy Expenditure

Furthermore, treatment with sibutramine has been shown to counteract the natural decrease in basal energy expenditure that typically accompanies weight loss. nih.gov While many studies focus on the parent compound, these effects are largely attributed to its active metabolites, including desmethylsibutramine. nih.gov Research in obese women treated with sibutramine confirmed that the drug helps prevent the decline in 24-hour energy expenditure that occurs with weight loss, an effect attributed to both increased satiety and the prevention of a drop in energy expenditure. nih.govresearchgate.net

Behavioral Studies and Neurological Impact

The neurological impact of desmethylsibutramine is primarily linked to its function as a monoamine reuptake inhibitor. nih.govmedchemexpress.com Behavioral studies in animal models have provided insights into its effects beyond simple appetite suppression. nih.gov

In the Porsolt swim test, desmethylsibutramine demonstrated antidepressant-like behavioral effects by reducing "behavioral despair." nih.gov The compound's influence on locomotor activity also points to a significant neurological impact, likely related to its effects on the dopaminergic system. nih.gov The ability to dissociate the anorexic effects from locomotor effects suggests a complex interaction with different neural circuits. nih.gov At a neurochemical level, the inhibition of norepinephrine and dopamine (B1211576) uptake was more potent than the inhibition of serotonin uptake for all tested forms of the drug. nih.gov While clinical data on the parent compound have noted neuropsychiatric effects in some individuals, preclinical models focus on quantifying behavioral outcomes like feeding, motor activity, and depression-like states. nih.govresearchgate.net

Reproducibility Challenges in In Vivo Efficacy Studies

A significant challenge in understanding the in vivo efficacy of sibutramine and its metabolites lies in the phenomenon of tachyphylaxis, or the diminishing effectiveness of the drug over time. nih.gov Studies have shown that after an initial period of efficacy, food intake may recover and body weight can plateau, even with continued administration. nih.gov Upon cessation of treatment, there is often a rapid regain of the lost weight. nih.gov This suggests that the initial effects observed in short-term studies may not be reproducible over longer periods. nih.gov

Another layer of complexity that impacts reproducibility is the enantioselective nature of the metabolites. nih.gov Studies that use racemic mixtures of desmethylsibutramine may yield results that are difficult to interpret or reproduce, as the (R)- and (S)-enantiomers have been shown to have different potencies in anorexic, locomotor, and antidepressant assays. nih.gov The finding that the anorexic and locomotor effects can be dissociated also highlights the need for carefully designed in vivo studies to avoid misinterpretation of the mechanisms of action. nih.gov

Toxicological Research and Safety Profile

Cardiovascular Effects and Associated Mechanisms

The cardiovascular effects of desmethylsibutramine (B128398) are a significant area of toxicological research, as these effects were central to the eventual withdrawal of sibutramine (B127822) from many markets. The compound's sympathomimetic properties are the primary drivers of these adverse outcomes. The weight-reducing effects of sibutramine are largely attributed to its active primary (N-desmethylsibutramine) and secondary (N-didesmethylsibutramine) amine metabolites rather than the parent compound nih.gov.

Clinical and research findings have consistently demonstrated that administration of sibutramine, through the action of its metabolites like desmethylsibutramine, leads to elevations in both blood pressure and heart rate. Due to an increased sympathetic drive to the cardiovascular system, sibutramine can raise systolic and/or diastolic blood pressure and heart rate nih.govsemanticscholar.org. These changes are a direct consequence of the increased noradrenergic activity.

Studies have quantified these increases, noting mean elevations in systolic and diastolic blood pressure of approximately 1 to 3 mm Hg compared to placebo, with some reports indicating increases of 2 to 20 mm Hg nih.govsemanticscholar.org. Similarly, the heart rate can increase by an average of 4 to 5 beats per minute, with some studies reporting elevations between 3 and 20 beats per minute nih.govsemanticscholar.org. This action on the sympathetic nervous system has been linked to blood pressure and heart rate elevations nih.govresearchgate.net.

Table 1: Reported Cardiovascular Hemodynamic Changes

| Parameter | Reported Increase |

|---|---|

| Systolic/Diastolic Blood Pressure | 2–20 mm Hg |

| Heart Rate | 3–20 beats/min |

The cardiovascular and thermogenic effects of desmethylsibutramine are mediated through its interaction with adrenoceptors. The increase in heart rate and blood pressure is linked to the stimulation of beta-1 and alpha-1 adrenergic receptors in the heart and blood vessels, respectively, due to elevated norepinephrine (B1679862) levels.

Furthermore, research indicates that sibutramine and its metabolites can cause a down-regulation of cortical beta-adrenoceptors in rats medchemexpress.com. One of its effects, an increase in thermogenesis, is mediated through the activation of β3-adrenergic receptors in adipose tissue nih.gov. In animal studies, particularly in rats, sibutramine's sympathomimetic effects have been associated with the down-regulation of presynaptic and postsynaptic β1- and α2-adrenergic receptors in the hypothalamus nih.gov.

Hepatotoxicity and Kidney Toxicity Studies in Animal Models

Animal models have been instrumental in characterizing the potential for desmethylsibutramine to induce liver and kidney damage. A study conducted on male Wistar rats administered weight loss supplements adulterated with sibutramine hydrochloride for 35 days revealed significant hepatotoxic and nephrotoxic effects jppres.comresearchgate.net.

In this study, liver toxicity was indicated by deleterious changes in several serum biomarkers jppres.com. The researchers observed significant increases in the levels of aspartate aminotransferase (AST), alanine aminotransferase (ALT), alkaline phosphatase (ALP), and gamma-glutamyl transferase (γ-GT), all of which point to hepatocellular damage jppres.com.

Kidney toxicity was also evident from the study, which found that consumption of the sibutramine-adulterated supplements led to significant increases in serum levels of creatinine and urea jppres.com. These findings suggest that the compound may cause renal cell damage and impair glomerular filtration jppres.com. The study also noted that the kidney and liver weights of the rats administered the supplements were greater than those of the control group, further indicating organ toxicity jppres.comresearchgate.net.

Table 2: Summary of Findings in Animal Toxicity Studies

| Organ | Key Findings | Biomarkers Affected |

|---|

| Liver | Hepatotoxicity, increased organ weight. | ↑ Aspartate Aminotransferase (AST) ↑ Alanine Aminotransferase (ALT) ↑ Alkaline Phosphatase (ALP) ↑ Gamma-Glutamyl Transferase (γ-GT) | | Kidney | Nephrotoxicity, increased organ weight, potential for renal cell damage and glomerular filtration dysfunction. | ↑ Creatinine ↑ Urea ↓ Albumin | Note: ↑ indicates an increase, ↓ indicates a decrease.

Mechanisms of Adverse Effects and Risk Assessment in Research

The mechanism underlying the adverse effects of desmethylsibutramine is intrinsically linked to its primary pharmacological action: the inhibition of serotonin (B10506) and norepinephrine reuptake researchgate.net. This leads to an increased sympathetic nervous system drive, which manifests as the cardiovascular and CNS side effects detailed previously nih.govnih.gov. The peripheral sympathomimetic effect results in increased heart rate and blood pressure, which are significant risk factors for major adverse cardiovascular events researchgate.net.

Risk assessment in a research context has been significantly informed by large-scale clinical trials. The Sibutramine in Cardiovascular Outcomes Trial (SCOUT) was a major study that evaluated the cardiovascular safety of sibutramine in overweight and obese individuals with pre-existing cardiovascular disease or type 2 diabetes nih.gov. The trial found that long-term treatment with sibutramine was associated with an increased risk of nonfatal myocardial infarction and nonfatal stroke, although not with an increase in cardiovascular death or all-cause mortality nih.gov. These findings highlighted that the cardiovascular risks associated with the compound outweighed the benefits of weight loss in this high-risk population, ultimately leading to its withdrawal from the market in many countries nih.gov.

Comparison of Toxicity with Parent Compound and Other Analogs

The toxicological evaluation of desmethylsibutramine, in direct comparison to sibutramine and its other primary metabolite, didesmethylsibutramine (B18375), indicates that the metabolites are not only more potent pharmacologically but also play a central role in the adverse effects observed with sibutramine use. The primary areas of toxicological concern for sibutramine and its metabolites are cardiovascular events and hepatotoxicity.

Research into the acute cardiovascular effects has demonstrated that the metabolites of sibutramine are key mediators of the observed pressor and tachycardic effects. In vivo studies in rats have shown that both sibutramine and its metabolites induce cardiovascular changes. However, there are notable differences in their specific actions. For instance, in preconstricted, isolated mesenteric vessels of rats, both desmethylsibutramine and didesmethylsibutramine produced significant vasodilations at a concentration of 10 microM. A distinguishing finding was that didesmethylsibutramine significantly enhanced the vasoconstrictor sensitivity to norepinephrine, an effect not observed with desmethylsibutramine or the parent compound, sibutramine. This suggests a potentially higher risk of adrenergic-mediated cardiovascular adverse effects with didesmethylsibutramine.

The cardiovascular toxicity of sibutramine, which ultimately led to its withdrawal from many markets, is largely attributed to the sympathomimetic actions of its active metabolites. These compounds inhibit the reuptake of norepinephrine and serotonin, leading to increased levels of these neurotransmitters in the synaptic cleft. This can result in elevated heart rate and blood pressure. Forensic toxicology from a case of fatal sibutramine intoxication revealed the presence of both desmethylsibutramine and didesmethylsibutramine in post-mortem serum, underscoring their role in acute toxicity nih.gov.

With regard to hepatotoxicity, sibutramine is known to undergo extensive metabolism in the liver, primarily by the cytochrome P450 enzyme system. This metabolic process can potentially lead to the formation of reactive intermediates that may contribute to liver injury. While cases of clinically apparent acute liver injury associated with sibutramine have been reported, detailed comparative studies on the hepatotoxicity of the parent drug versus its individual metabolites are limited in the public domain. However, it is understood that the metabolic burden on the liver is a key factor in the potential for drug-induced liver injury.

The following table summarizes the comparative toxicological findings for sibutramine and its primary active metabolites based on available research.

| Compound | Key Toxicological Findings | Mechanism of Toxicity |

| Sibutramine | Induces pressor and tachycardic effects; associated with increased risk of non-fatal myocardial infarction and stroke. nih.gov | Primarily mediated by its active metabolites' inhibition of norepinephrine and serotonin reuptake. |

| Desmethylsibutramine (Metabolite M1) | Potent inhibitor of norepinephrine and serotonin reuptake; contributes to cardiovascular effects. | Inhibition of monoamine reuptake, leading to sympathomimetic effects. |

| Didesmethylsibutramine (Metabolite M2) | Potent inhibitor of norepinephrine and serotonin reuptake; enhances sensitivity to norepinephrine in vitro, suggesting a higher potential for adrenergic-mediated cardiovascular events. | Inhibition of monoamine reuptake and potentiation of norepinephrine's vasoconstrictive effects. |

Analytical and Bioanalytical Methodologies for Desmethylsibutramine Hydrochloride Research

Chromatographic Techniques for Detection and Quantification

Chromatography is a fundamental analytical technique for the separation, identification, and quantification of chemical compounds in complex mixtures. For desmethylsibutramine (B128398) hydrochloride and its related compounds, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most commonly employed methods. nih.gov

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile or thermally labile compounds like desmethylsibutramine. Several HPLC methods have been developed and validated for the determination of sibutramine (B127822) and its metabolites. oup.comresearchgate.netnih.gov

A common approach involves reversed-phase HPLC (RP-HPLC), which separates compounds based on their hydrophobicity. researchgate.netresearchgate.netnih.gov For instance, a method for the simultaneous determination of sibutramine and N-di-desmethylsibutramine utilizes a Spherisorb C8 reversed-phase column with a gradient mobile phase consisting of acetonitrile (B52724) and an aqueous 0.2% formic acid solution containing 20mM ammonium (B1175870) acetate (B1210297). oup.comnih.gov Detection is typically achieved using a UV detector, with a wavelength of 223 nm being effective for these compounds. oup.comnih.gov The linearity of such methods has been demonstrated over a concentration range of 0.025–1.0 mg/mL for both sibutramine and N-di-desmethylsibutramine. oup.comnih.gov

Another validated RP-HPLC method for sibutramine hydrochloride monohydrate employs a Phenyl Hypersil BDS C-18 column with an isocratic mobile phase of acetonitrile and 50 mM ammonium dihydrogen phosphate (B84403) (65:35, v/v) at a pH of 6. researchgate.net Using a flow rate of 1.0 mL/min and UV detection at 225 nm, the limit of detection (LOD) and limit of quantification (LOQ) for sibutramine were found to be 0.09 µg/mL and 0.26 µg/mL, respectively. researchgate.net Furthermore, methods using an ODS C-8 reversed-phase column with a mobile phase of sodium dihydrogen phosphate and acetonitrile at a detection wavelength of 230 nm have also been reported. researchgate.netnih.gov

For the analysis of chiral compounds, specialized HPLC techniques have been developed. The enantioseparation of sibutramine has been achieved using a Chiralcel OD column with a mobile phase of hexane (B92381), ethanol, and trifluoroacetic acid (93:7:0.05, v/v/v) and UV detection at 225 nm. actamedicamarisiensis.ro While HPLC is a powerful tool, other chromatographic techniques like High-Performance Thin-Layer Chromatography (HPTLC) have been explored as more cost-effective and time-saving alternatives for the detection of sibutramine. foliamedica.bg

Table 1: Examples of HPLC Methods for the Analysis of Sibutramine and its Metabolites

| Technique | Column | Mobile Phase | Detection | Analyte(s) | Linearity Range | LOD/LOQ | Source(s) |

|---|---|---|---|---|---|---|---|

| RP-HPLC | Spherisorb C8 | Acetonitrile and 0.2% formic acid with 20mM ammonium acetate (gradient) | UV at 223 nm | Sibutramine, N-di-desmethylsibutramine | 0.025–1.0 mg/mL | Not specified | oup.comnih.gov |

| RP-HPLC | Phenyl Hypersil BDS C-18 | Acetonitrile: 50 mM Ammonium dihydrogen phosphate (65:35, v/v; pH 6) (isocratic) | UV at 225 nm | Sibutramine hydrochloride monohydrate | Not specified | LOD: 0.09 µg/mL; LOQ: 0.26 µg/mL | researchgate.net |

| RP-HPLC | ODS C-8 | Sodium Dihydrogen phosphate and Acetonitrile | UV at 230 nm | Sibutramine Hydrochloride monohydrate | Not specified | Not specified | researchgate.netnih.gov |

| Chiral HPLC | Chiralcel OD | Hexane:Ethanol:Trifluoroacetic acid (93:7:0.05, v/v/v) | UV at 225 nm | Sibutramine enantiomers | Not specified | Not specified | actamedicamarisiensis.ro |

| HPLC-PDA | C18 | Not specified | Photodiode Array | Sibutramine HCl | 0.10–0.50 mg/ml | LOD: 2.326 µg/ml | researchgate.net |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful analytical technique used for the detection and quantification of volatile and thermally stable compounds, or those that can be made volatile through derivatization. nih.govresearchgate.net It has been successfully applied to the analysis of sibutramine and its metabolites in various samples. nih.govresearchgate.netmdpi.comresearchgate.net

A validated GC-MS method for the quantification of sibutramine in dietary supplements demonstrated good linearity over a range of 0.3 to 30 μg/mL. mdpi.com This method reported a limit of detection (LOD) of 0.181 μg/mL and a limit of quantification (LOQ) of 0.5488 μg/mL. mdpi.comresearchgate.net The chromatographic separation is achieved using a specific oven temperature program, and detection is performed with a mass spectrometer operating with an electron impact (EI) ionization source at 70 eV. mdpi.com For quantitative analysis, selected ion monitoring (SIM) is often used, with characteristic mass fragments of m/z 114, 72, and 58 being monitored for sibutramine. mdpi.com

GC-MS has also been instrumental in the identification of sibutramine metabolites in urine. nih.govresearchgate.net Studies have successfully identified mono-desmethylsibutramine and bi-desmethylsibutramine in urine samples following derivatization to make the compounds more volatile. nih.govresearchgate.net The fragmentation patterns of these metabolites were studied in electron ionization (EI) mode, allowing for their structural elucidation. nih.govresearchgate.net The sensitivity of these methods is sufficient for forensic and anti-doping analysis, with metabolites being detectable in the range of 10 to 50 ng/mL. nih.gov

Table 2: GC-MS Method Parameters for Sibutramine Analysis

| Parameter | Condition | Source(s) |

|---|---|---|

| Linearity Range | 0.3 to 30 μg/mL | mdpi.com |

| Limit of Detection (LOD) | 0.181 μg/mL | mdpi.comresearchgate.net |

| Limit of Quantification (LOQ) | 0.5488 μg/mL | mdpi.comresearchgate.net |

| Ionization Mode | Electron Impact (EI) at 70 eV | mdpi.com |

| Monitored Ions (Quantification) | m/z 114, 72, 58 | mdpi.com |

| Application | Quantification in dietary supplements | mdpi.comresearchgate.net |

| Metabolite Detection Limit | 10 to 50 ng/mL | nih.gov |

| Application | Identification of metabolites in urine | nih.govresearchgate.net |

Mass Spectrometry (MS) Applications

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is an indispensable tool in the analysis of desmethylsibutramine hydrochloride due to its high sensitivity and specificity, which allows for the unambiguous identification and quantification of the compound and its metabolites, even at very low concentrations. MS is almost always coupled with a chromatographic separation technique, such as liquid chromatography (LC) or gas chromatography (GC), to enhance its analytical capabilities.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become the gold standard for the bioanalysis of drugs and their metabolites, including desmethylsibutramine, in complex biological matrices like plasma. actamedicamarisiensis.ronih.govnifc.gov.vnnih.gov This technique combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry.

Numerous LC-MS/MS methods have been developed for the simultaneous determination of sibutramine and its N-desmethyl metabolites (N-desmethylsibutramine and N-didesmethylsibutramine) in human plasma and dietary supplements. nifc.gov.vnnih.govscirp.org These methods are crucial for pharmacokinetic studies and for detecting the illegal adulteration of herbal products. nifc.gov.vn For instance, a sensitive and specific LC-MS/MS method was developed for the determination of N-di-desmethylsibutramine in human plasma. nih.gov Another rapid LC-MS/MS method with a chromatographic run time of just 2.8 minutes has been developed for the analysis of mono-desmethylsibutramine and di-desmethylsibutramine in plasma. researchgate.net

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules like desmethylsibutramine. It is the most commonly used ionization source in LC-MS applications for this compound. The analysis is typically performed in the positive ion mode, where the analytes are detected as protonated molecules [M+H]⁺. nih.govscirp.orglongdom.org

In a typical ESI-MS setup for the analysis of desmethylsibutramine, an ion spray voltage of around 5500 V is applied. nih.gov The identification of the target compounds is achieved through selected ion recording (SIR), where the mass spectrometer is set to detect specific mass-to-charge ratios. For example, in the analysis of dietary supplements, sibutramine and N-di-desmethylsibutramine were identified by recording the ions at m/z 280 and m/z 252, respectively. oup.comnih.gov

Multiple Reaction Monitoring (MRM) is a highly specific and sensitive detection mode used in tandem mass spectrometry (MS/MS). nih.govwisdomlib.org In MRM, a specific precursor ion is selected in the first mass analyzer, fragmented in a collision cell, and then a specific product ion is monitored in the second mass analyzer. This process significantly reduces background noise and enhances the signal-to-noise ratio, allowing for very low detection limits.

MRM is the preferred detection mode for the quantification of desmethylsibutramine and its related compounds in complex matrices. nifc.gov.vnnih.govscirp.org The selection of appropriate precursor-to-product ion transitions is critical for the specificity of the method. For N-di-desmethylsibutramine, a precursor ion of m/z 252.00 is often selected, which then fragments to a product ion of m/z 125.00. nih.gov The table below summarizes some of the MRM transitions that have been used in the analysis of sibutramine and its desmethyl metabolites.

Table 3: MRM Transitions for Sibutramine and its Desmethyl Metabolites

| Compound | Precursor Ion (m/z) | Product Ion(s) (m/z) | Source(s) |

|---|---|---|---|

| Sibutramine (SB) | 280.3 | 124.9 | nih.gov |

| Sibutramine (SB) | 279.9 | 124.8 | nifc.gov.vn |

| N-desmethylsibutramine (DSB) | 266.3 | 125.3 | nih.gov |

| N-desmethylsibutramine (DSB) | 266.0 | 124.8 | nifc.gov.vn |

| N-monodesmethylsibutramine | 268.10 | 126.9, 141.00 | longdom.org |

| N-didesmethylsibutramine (DDSB) | 252.2 | 124.9 | nih.gov |

| N-didesmethylsibutramine (DDSB) | 252.1 | 125.0 | nifc.gov.vn |

| N-di-desmethylsibutramine | 252.00 | 125.00 | nih.gov |

| N-N-didesmethylsibutramine | 254.10 | 126.9, 141.00 | longdom.org |

Identification of Impurities and Related Substances

In the analysis of this compound, it is essential to identify and quantify any impurities or related substances that may be present. These can arise from the synthesis process or degradation of the parent compound, sibutramine. Related substances of concern include the parent compound, sibutramine, and the other primary active metabolite, didesmethylsibutramine (B18375). wikipedia.org

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is a powerful technique for this purpose. For instance, an HPLC-electrospray ionization-mass spectrometry (HPLC-ESI-MS) method has been developed for the simultaneous determination of sibutramine and its metabolites, including desmethylsibutramine, in various samples. nih.govmedchemexpress.com This technique allows for the separation of the compounds based on their physicochemical properties, followed by their specific detection and identification based on their mass-to-charge ratio (m/z). nih.gov

In one method, the m/z values used for the identification of desmethylsibutramine and didesmethylsibutramine were 266.3/125.3 and 252.2/124.9, respectively, using multiple reaction monitoring (MRM) in positive ion mode. researchgate.net Another study utilized selected ion recording at m/z 252 for N-di-desmethylsibutramine. nih.gov The ability to distinguish between these closely related compounds is critical for ensuring the purity of analytical standards and for accurately interpreting toxicological and pharmacological data.

Gas chromatography-mass spectrometry (GC-MS) is another technique employed for the identification of sibutramine and its related compounds. mdpi.commyfoodresearch.com However, GC analysis may require a derivatization step to convert sibutramine hydrochloride to a more volatile free base form, which can increase sample preparation time. researchgate.net

Sample Preparation Techniques for Biological Matrices

The analysis of this compound in biological matrices such as plasma and urine presents unique challenges due to the complexity of these samples. nih.govmdpi.com Effective sample preparation is a critical step to remove interfering substances and concentrate the analyte of interest. nih.gov

Liquid-liquid extraction (LLE) is a widely used technique for the extraction of desmethylsibutramine and its related compounds from biological fluids. orientjchem.org This method relies on the differential solubility of the analyte in two immiscible liquid phases, typically an aqueous phase (the biological sample) and an organic solvent. orientjchem.org

Several LLE protocols have been developed for the analysis of desmethylsibutramine. One method involves a single-step liquid-liquid extraction from human plasma using tert-butyl methyl ether (TBME). scirp.org In this procedure, after vortexing the plasma sample, TBME is added, and the mixture is shaken and centrifuged. The organic supernatant containing the analyte is then transferred and evaporated to dryness before being reconstituted in the mobile phase for analysis. scirp.org Another study utilized a mixture of diethyl ether and hexane for the extraction of sibutramine and its metabolites from human plasma after alkalinization with NaOH solution. nih.gov

The choice of organic solvent is a critical parameter in LLE. orientjchem.org Solvents like methyl t-butyl ether have been successfully used to extract sibutramine and its N-desmethyl metabolites from human plasma. researchgate.net The efficiency of the extraction can be influenced by factors such as the pH of the aqueous phase. For instance, acidifying the sample with ortho-phosphoric acid has been employed prior to extraction. oup.com

Table 1: Examples of Liquid-Liquid Extraction Parameters for Desmethylsibutramine Analysis

| Biological Matrix | Extraction Solvent | Key Steps | Reference |

| Human Plasma | tert-butyl methyl ether (TBME) | Vortexing, shaking, centrifugation, evaporation, reconstitution | scirp.org |

| Human Plasma | Diethyl ether-hexane (4:1, v/v) | Addition of NaOH, removal of organic layer, reconstitution | nih.gov |

| Human Plasma | Methyl t-butyl ether | Extraction followed by LC-ESI-MS/MS analysis | researchgate.net |

Solid-phase extraction (SPE) is another common and efficient technique for cleaning up biological samples before analysis. researchgate.net SPE utilizes a solid sorbent material packed in a cartridge or a 96-well plate to retain the analyte of interest while allowing interfering components to pass through. sigmaaldrich.com

For the analysis of desmethylsibutramine and its metabolites, reversed-phase SPE cartridges with hydrophilic-lipophilic balance (HLB) sorbents are often employed. oup.comresearchgate.net These sorbents can effectively retain a broad range of compounds with varying polarities. sigmaaldrich.com

A typical SPE procedure involves the following steps:

Conditioning: The SPE cartridge is conditioned with a solvent like methanol (B129727) followed by water to activate the sorbent. oup.comsigmaaldrich.com

Loading: The pre-treated biological sample (e.g., acidified plasma) is loaded onto the cartridge. oup.com

Washing: The cartridge is washed with a solution (e.g., 30% methanol in water or an ammonium hydroxide (B78521) solution) to remove interfering substances. oup.comresearchgate.net

Elution: The analyte of interest is eluted from the sorbent using a suitable solvent, such as acetonitrile or methanol with 5% formic acid. oup.comsigmaaldrich.com

One of the advantages of some SPE methods is the elimination of the need for evaporation and reconstitution steps, which can streamline the sample preparation process. oup.comnih.gov

Table 2: Example of a Solid-Phase Extraction Protocol for Desmethylsibutramine Metabolites

| Step | Reagent/Solvent | Purpose | Reference |

| Conditioning | Methanol, followed by water | To activate the sorbent | oup.com |

| Loading | Acidified plasma sample | To load the analyte onto the sorbent | oup.com |

| Washing | Water, followed by 30% methanol in water | To remove interferences | oup.com |

| Elution | Acetonitrile | To collect the purified analyte | oup.com |

Method Validation Parameters in Research

To ensure the reliability and accuracy of analytical methods used in this compound research, rigorous validation is essential. mdpi.comfoliamedica.bg This process involves evaluating several key parameters as outlined by international guidelines. mdpi.comfoliamedica.bg

Selectivity and specificity refer to the ability of an analytical method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites, impurities, or co-administered drugs. bioanalysis-zone.com In the context of desmethylsibutramine analysis, this is crucial for distinguishing it from sibutramine, didesmethylsibutramine, and other endogenous plasma components. researchgate.netbioanalysis-zone.com

Mass spectrometric detection, particularly in the multiple reaction monitoring (MRM) mode, offers high selectivity by monitoring specific precursor-to-product ion transitions for the analyte and internal standard. researchgate.netoup.com Chromatographic separation, achieved through techniques like HPLC, further enhances selectivity by separating the compounds before they reach the detector. nih.govresearchgate.net Validation of selectivity involves analyzing blank samples from different sources to ensure no significant interference at the retention time of the analyte. bioanalysis-zone.com

Linearity demonstrates the ability of the analytical method to produce results that are directly proportional to the concentration of the analyte within a specific range. researchgate.netbiorelevant.com The linear working range is the interval between the upper and lower concentrations of the analyte that have been shown to be determined with acceptable linearity, accuracy, and precision. nih.gov

For the quantification of desmethylsibutramine and its related metabolites, calibration curves are constructed by plotting the peak area response against the known concentrations of the analyte. mdpi.com The linearity of the calibration curve is typically evaluated by the correlation coefficient (r) or the coefficient of determination (R²), which should be close to 1. researchgate.netmdpi.com

Various studies have reported different linear ranges for the analysis of desmethylsibutramine and its metabolites, depending on the analytical method and the biological matrix. For example, one LC-MS/MS method for human plasma demonstrated a linear range of 0.05-20 ng/mL for desmethylsibutramine. researchgate.net Another method reported a linear range of 0.1–8.0 ng/mL for mono-desmethyl sibutramine. oup.comnih.gov A high-performance thin-layer chromatography (HPTLC) method for sibutramine in dietary supplements showed linearity over a concentration range of 0.250–1.250 μ g/band . foliamedica.bg

Table 3: Examples of Linear Ranges for Desmethylsibutramine and Related Compounds

| Analyte | Method | Matrix | Linear Range | Correlation Coefficient (r or R²) | Reference |

| Desmethylsibutramine | LC-MS/MS | Human Plasma | 0.05-20 ng/mL | Linear | researchgate.net |

| Mono-desmethyl sibutramine | LC-MS/MS | Human Plasma | 0.1–8.0 ng/mL | ≥ 0.9990 | oup.comnih.gov |

| Sibutramine | HPTLC | Dietary Supplements | 0.250–1.250 μ g/band | Not specified | foliamedica.bg |

| Sibutramine, Desmethylsibutramine, Didesmethylsibutramine | LC-MS/MS | Human Plasma | 10.0–10,000.0 pg/mL | ≥ 0.9997 | researchgate.net |

| Sibutramine, Didesmethylsibutramine | HPLC-UV-ESI-MS | Dietary Supplements | 0.025-1.0 mg/mL | > 0.9990 | nih.gov |

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The limit of detection (LOD) and limit of quantitation (LOQ) are critical performance characteristics of an analytical method. The LOD represents the lowest concentration of an analyte that can be reliably distinguished from a blank sample, while the LOQ is the lowest concentration at which the analyte can be quantitatively determined with a defined level of accuracy and precision. nih.govnih.govrepec.org These parameters are crucial for ensuring the reliability of trace-level analysis, particularly in the context of detecting undeclared substances in dietary supplements.

Several analytical methods have been developed and validated for the determination of this compound, each with its own specific LOD and LOQ values. These values are dependent on the analytical technique employed, the sample matrix, and the instrumental conditions. For instance, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous analysis of 29 weight-loss compounds reported an LOD of 0.03 to 7.5 ng/mL and an LOQ of 0.08 to 30.00 ng/mL for the various analytes, including desmethylsibutramine. capes.gov.br Another study utilizing dried urine spots coupled with LC-MS/MS for the detection of sibutramine and its metabolites established an LOD of 0.02 ng/mL for desmethylsibutramine. tci-thaijo.org

Gas chromatography-mass spectrometry (GC-MS) has also been employed for the quantification of sibutramine, with one validated method reporting an LOD of 0.181 μg/mL and an LOQ of 0.5488 μg/mL for sibutramine hydrochloride. mdpi.com High-performance liquid chromatography (HPLC) with UV detection is another common technique. A rapid screening method for sibutramine hydrochloride in natural herbal medicines and dietary supplements using a color precipitation reaction reported a detection limit of 0.1 mg per aliquot. nih.gov

The following table summarizes the LOD and LOQ values for desmethylsibutramine and related compounds from various studies.

| Analytical Method | Analyte | LOD | LOQ | Reference |

| LC-MS/MS | Desmethylsibutramine | 0.03 - 7.5 ng/mL | 0.08 - 30.00 ng/mL | capes.gov.br |

| Dried Urine Spot LC-MS/MS | Desmethylsibutramine | 0.02 ng/mL | Not Reported | tci-thaijo.org |

| GC-MS | Sibutramine Hydrochloride | 0.181 µg/mL | 0.5488 µg/mL | mdpi.com |

| HPLC-UV | Sibutramine Hydrochloride | 0.666 mg/L | 2.018 mg/L | rsc.org |

| Color Precipitation Reaction | Sibutramine Hydrochloride | 0.1 mg/aliquot | Not Reported | nih.gov |

Accuracy and Precision

Accuracy and precision are fundamental parameters in the validation of any analytical method. Accuracy refers to the closeness of a measured value to the true or accepted value, while precision represents the degree of agreement among a series of measurements of the same sample. psu.edu High accuracy and precision are essential for the reliable quantification of this compound in various samples, particularly in forensic and regulatory settings where the results can have significant legal and public health implications.

The accuracy of an analytical method is often expressed as the percentage of recovery of a known amount of analyte added to a sample matrix. Precision is typically evaluated at different levels, including repeatability (intra-day precision) and intermediate precision (inter-day precision), and is expressed as the relative standard deviation (RSD).

Several studies have demonstrated the acceptable accuracy and precision of analytical methods for the determination of desmethylsibutramine and its parent compound, sibutramine. For example, a high-performance liquid chromatography with electrospray ionization mass spectrometry (HPLC-ESI-MS) method for the simultaneous determination of sibutramine and N-di-desmethylsibutramine in dietary supplements reported acceptable intra- and inter-day precision and accuracy. nih.gov Similarly, a validated GC-MS method for sibutramine quantification in dietary supplements showed accuracy in the range of 100.10–102.71% and precision up to 2.99% RSD. mdpi.com Another study using spectrophotometry and spectrofluorimetry reported low values of percentage relative error (Er%) and percentage relative standard deviation (%RSD) (both less than 2%), indicating high precision and good accuracy. psu.edu

The table below presents the accuracy and precision data from selected studies.

| Analytical Method | Analyte(s) | Accuracy | Precision (%RSD) | Reference |

| HPLC-ESI-MS | Sibutramine, N-di-desmethylsibutramine | Acceptable | Acceptable (Intra- and Inter-day) | nih.gov |

| GC-MS | Sibutramine | 100.10–102.71% | < 2.99% | mdpi.com |

| Spectrophotometry/Spectrofluorimetry | Sibutramine | Er% < 2% | %RSD < 2% | psu.edu |

Recovery

In analytical chemistry, recovery is a measure of the efficiency of an analytical method in extracting an analyte from the sample matrix. It is determined by comparing the amount of analyte measured in a spiked sample (a sample to which a known amount of the analyte has been added) to the known amount of analyte that was added. An acceptable recovery is crucial for ensuring the accuracy of the analytical results, especially in complex matrices like dietary supplements and biological samples.

The recovery of this compound can be influenced by various factors, including the extraction method, the solvent used, and the physicochemical properties of the sample matrix. Therefore, recovery studies are an essential part of method validation.

A study developing spectrophotometric and spectrofluorimetric methods for the determination of sibutramine in adulterated capsules successfully applied the methods and found the results to be in good agreement with the label claim, indicating satisfactory recovery. psu.edu Another study on the stability of sibutramine in soft gelatin capsules reported a mean recovery of 101.2% for the capsules.

The following table summarizes recovery data from a relevant study.

| Analytical Method | Sample Matrix | Mean Recovery (%) | Reference |

| Liquid Chromatography | Soft Gelatin Capsules | 101.2 |

Stability in Biological Samples

The stability of an analyte in biological samples is a critical consideration in bioanalytical method development and validation. anapharmbioanalytics.com Analyte degradation can lead to an underestimation of its concentration, which can have significant consequences in forensic and toxicological analyses. dundee.ac.uk The stability of this compound in biological matrices such as blood, plasma, and urine must be established to ensure the reliability of quantitative results.

Stability is typically assessed under various conditions that mimic the sample handling and storage process, including short-term stability at room temperature, long-term stability under frozen conditions (-20°C or -80°C), and the effects of freeze-thaw cycles. dundee.ac.uk

| Sample Type | Storage Condition | Duration | Finding | Reference |

| Dried Urine Spots | Dark, Room Temperature | 4 weeks | Analytes were qualitatively measurable | tci-thaijo.org |

| Stock Solution | -80°C, sealed, away from moisture | 6 months | Stable | medchemexpress.com |

| Stock Solution | -20°C, sealed, away from moisture | 1 month | Stable | medchemexpress.com |

Application in Forensic and Regulatory Analysis of Dietary Supplements

Desmethylsibutramine, an active metabolite of sibutramine, has been identified as an undeclared ingredient in various weight loss products marketed as dietary supplements. wikipedia.org The illegal adulteration of these supplements with synthetic pharmaceutical compounds poses a significant health risk to consumers. nih.gov As a result, robust and reliable analytical methods are essential for forensic and regulatory agencies to detect and quantify this compound in these products to protect public health.

A variety of analytical techniques are employed for the analysis of dietary supplements suspected of containing desmethylsibutramine and other undeclared substances. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) or UV detection is a commonly used method for both screening and confirmation. nih.govresearchgate.net For example, an HPLC-ESI-MS method was successfully developed for the simultaneous determination of sibutramine and N-di-desmethylsibutramine in dietary supplements. nih.gov Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the identification and quantification of these adulterants. mdpi.com

In addition to laboratory-based methods, rapid screening techniques have also been developed to facilitate on-site testing and large-scale surveillance of dietary supplements. One such method is a color precipitation reaction-based kit for the rapid detection of sibutramine hydrochloride, which has shown high accuracy and sensitivity. nih.gov Surface-enhanced Raman spectroscopy (SERS) has also been investigated as a sensitive method for the low-level analysis of sibutramine in adulterated dietary supplements. spectroscopyonline.com